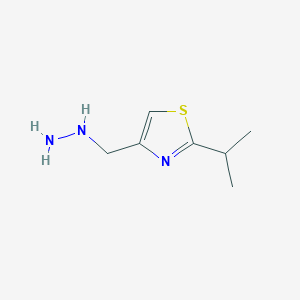![molecular formula C42H33NO2P2 B12959518 N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a chiral phosphine ligand known for its high yield and enantioselective results in synthesis. This compound is utilized in various chemical reactions, particularly in enantioselective synthesis, making it a valuable tool in the field of asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves the reaction of diphenylphosphine with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the phosphine ligand. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism of action of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, creating a chiral environment that facilitates enantioselective synthesis. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
- ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine stands out due to its high enantioselectivity and yield in synthesis. Its unique structure allows for efficient binding to metal centers, making it a valuable tool in asymmetric synthesis compared to other similar compounds.
Eigenschaften
Molekularformel |
C42H33NO2P2 |
|---|---|
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2 |
InChI-Schlüssel |
LPTNEOOYKMYGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)
![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)


![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)



